molecular formula C27H21N3O3S2 B12127737 4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12127737
M. Wt: 499.6 g/mol
InChI Key: CKGSHCTXTBRICQ-IWIPYMOSSA-N
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Description

4-(Benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyloxy group, an indole moiety, and a thiazolidinone ring, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step often starts with the condensation of a thioamide with an α-haloketone to form the thiazolidinone core.

    Introduction of the Indole Moiety: The indole group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone and an indole aldehyde.

    Attachment of the Benzyloxy Group: The benzyloxy group is usually introduced through a nucleophilic substitution reaction involving a benzyl halide and a phenol derivative.

    Final Coupling: The final step involves coupling the intermediate with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the thiazolidinone ring can yield thiazolidine alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can interact with aromatic residues in proteins, while the thiazolidinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide
  • 4-(Benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide

Uniqueness

The uniqueness of 4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to subtle differences in its structure.

Properties

Molecular Formula

C27H21N3O3S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C27H21N3O3S2/c1-29-16-20(22-9-5-6-10-23(22)29)15-24-26(32)30(27(34)35-24)28-25(31)19-11-13-21(14-12-19)33-17-18-7-3-2-4-8-18/h2-16H,17H2,1H3,(H,28,31)/b24-15-

InChI Key

CKGSHCTXTBRICQ-IWIPYMOSSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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